Cas no 5345-38-0 (Dimethyl 2,2-bis[2-(4-nitrophenyl)ethyl]propanedioate)
![Dimethyl 2,2-bis[2-(4-nitrophenyl)ethyl]propanedioate structure](https://www.kuujia.com/scimg/cas/5345-38-0x500.png)
5345-38-0 structure
Product name:Dimethyl 2,2-bis[2-(4-nitrophenyl)ethyl]propanedioate
Dimethyl 2,2-bis[2-(4-nitrophenyl)ethyl]propanedioate Chemical and Physical Properties
Names and Identifiers
-
- Dimethyl 2,2-bis[2-(4-nitrophenyl)ethyl]propanedioate
- AC1L8S5K
- AG-F-83553
- Bis-(4-nitro-phenaethyl)-malonsaeure-dimethylester
- CTK4J8049
- bis-(4-nitro-phenethyl)-malonic acid dimethyl ester
- NSC3035
- AC1L8S5K; AG-F-83553; Bis-(4-nitro-phenaethyl)-malonsaeure-dimethylester; CTK4J8049; bis-(4-nitro-phenethyl)-malonic acid dimethyl ester; NSC3035;
- 5345-38-0
- DTXSID10328166
- NSC-3035
-
- Inchi: InChI=1S/C21H22N2O8/c1-30-19(24)21(20(25)31-2,13-11-15-3-7-17(8-4-15)22(26)27)14-12-16-5-9-18(10-6-16)23(28)29/h3-10H,11-14H2,1-2H3
- InChI Key: YCGYNSKARBTTLL-UHFFFAOYSA-N
- SMILES: COC(=O)C(CCC1=CC=C(C=C1)[N+](=O)[O-])(CCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC
Computed Properties
- Exact Mass: 430.13766
- Monoisotopic Mass: 430.138
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 31
- Rotatable Bond Count: 10
- Complexity: 585
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 144Ų
- XLogP3: 4.3
Experimental Properties
- Density: 1.307
- Boiling Point: 572.4°C at 760 mmHg
- Flash Point: 218°C
- Refractive Index: 1.578
- PSA: 138.88
- LogP: 4.44720
Dimethyl 2,2-bis[2-(4-nitrophenyl)ethyl]propanedioate Related Literature
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Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
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4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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